molecular formula C25H23ClN2O3 B5107384 1-(4-chloro-3-nitrobenzoyl)-2,2,4-trimethyl-4-phenyl-1,2,3,4-tetrahydroquinoline

1-(4-chloro-3-nitrobenzoyl)-2,2,4-trimethyl-4-phenyl-1,2,3,4-tetrahydroquinoline

Cat. No.: B5107384
M. Wt: 434.9 g/mol
InChI Key: PQBJDSCKWVXWEW-UHFFFAOYSA-N
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Description

1-(4-chloro-3-nitrobenzoyl)-2,2,4-trimethyl-4-phenyl-1,2,3,4-tetrahydroquinoline is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chloro-3-nitrobenzoyl)-2,2,4-trimethyl-4-phenyl-1,2,3,4-tetrahydroquinoline typically involves multiple steps. One common method involves the acylation of 2,2,4-trimethyl-4-phenyl-1,2,3,4-tetrahydroquinoline with 4-chloro-3-nitrobenzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. Solvent recovery and recycling, as well as waste management, are critical aspects of industrial production to ensure environmental compliance and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

1-(4-chloro-3-nitrobenzoyl)-2,2,4-trimethyl-4-phenyl-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the chlorine atom.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while substitution reactions could produce various substituted quinoline derivatives.

Scientific Research Applications

1-(4-chloro-3-nitrobenzoyl)-2,2,4-trimethyl-4-phenyl-1,2,3,4-tetrahydroquinoline has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(4-chloro-3-nitrobenzoyl)-2,2,4-trimethyl-4-phenyl-1,2,3,4-tetrahydroquinoline exerts its effects depends on its interaction with molecular targets. The nitro group can participate in redox reactions, while the quinoline structure can interact with various biological receptors. These interactions can modulate enzyme activity or receptor function, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-3-nitrobenzoyl chloride: A precursor in the synthesis of the target compound.

    4-chloro-3-nitrobenzoic acid: Another related compound with similar functional groups.

    2,2,4-trimethyl-4-phenyl-1,2,3,4-tetrahydroquinoline: The core structure used in the synthesis.

Uniqueness

1-(4-chloro-3-nitrobenzoyl)-2,2,4-trimethyl-4-phenyl-1,2,3,4-tetrahydroquinoline is unique due to its combination of functional groups, which allows for diverse chemical reactivity and potential applications. Its structure enables it to participate in various chemical reactions and interact with biological targets in ways that similar compounds may not.

Properties

IUPAC Name

(4-chloro-3-nitrophenyl)-(2,2,4-trimethyl-4-phenyl-3H-quinolin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23ClN2O3/c1-24(2)16-25(3,18-9-5-4-6-10-18)19-11-7-8-12-21(19)27(24)23(29)17-13-14-20(26)22(15-17)28(30)31/h4-15H,16H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQBJDSCKWVXWEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C2=CC=CC=C2N1C(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-])(C)C4=CC=CC=C4)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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